molecular formula C17H21N3O4S B2901295 8-((4-acetylpiperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one CAS No. 903257-73-8

8-((4-acetylpiperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one

Cat. No. B2901295
CAS RN: 903257-73-8
M. Wt: 363.43
InChI Key: JTWUSSHNQGEBKJ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including an acetyl group, a piperazine ring, a sulfonyl group, and a pyrrolo[3,2,1-ij]quinolin-4(2H)-one moiety. These functional groups suggest that the compound could have a variety of chemical properties and potential applications, particularly in the field of medicinal chemistry .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperazine ring, the introduction of the acetyl and sulfonyl groups, and the construction of the pyrrolo[3,2,1-ij]quinolin-4(2H)-one moiety. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is quite complex. It contains a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and a pyrrolo[3,2,1-ij]quinolin-4(2H)-one moiety, which is a fused ring system containing a pyrrole ring (a five-membered ring with one nitrogen atom) and a quinoline ring (a fused six-membered and five-membered ring containing two nitrogen atoms) .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by its various functional groups. For example, the acetyl group could potentially undergo reactions such as hydrolysis or reduction, while the sulfonyl group could participate in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure and functional groups. For example, the presence of the polar sulfonyl group and the potentially charged piperazine ring could influence its solubility in water and other polar solvents .

Safety and Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on a variety of factors, including its physical and chemical properties, how it’s handled and stored, and how it’s disposed of. Without specific information on this compound, it’s difficult to provide a detailed safety and hazards analysis .

Future Directions

The potential applications and future directions for this compound would likely depend on its biological activity. If it shows promising activity in preliminary tests, it could be further optimized and potentially developed into a drug candidate .

properties

IUPAC Name

6-(4-acetylpiperazin-1-yl)sulfonyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S/c1-12(21)18-6-8-19(9-7-18)25(23,24)15-10-13-2-3-16(22)20-5-4-14(11-15)17(13)20/h10-11H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTWUSSHNQGEBKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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